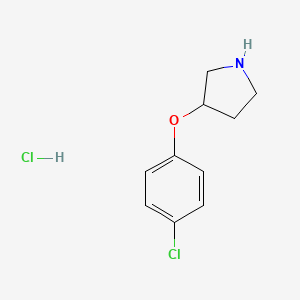

3-(4-Chlorophenoxy)pyrrolidine hydrochloride

Description

Properties

IUPAC Name |

3-(4-chlorophenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRCARMEKAIGEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20702115 | |

| Record name | 3-(4-Chlorophenoxy)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20702115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28491-02-3 | |

| Record name | 3-(4-Chlorophenoxy)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20702115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

-

Substrates :

-

Pyrrolidin-3-ol : The hydroxyl group at position 3 of pyrrolidine serves as the nucleophile.

-

4-Chlorophenol : Activated via deprotonation to form the phenoxide ion.

-

-

Reagents :

-

Conditions :

-

Dissolve pyrrolidin-3-ol (1.0 equiv) and 4-chlorophenol (1.2 equiv) in anhydrous THF.

-

Add PPh₃ (1.5 equiv) and cool to 0°C.

-

Introduce DEAD (1.5 equiv) dropwise under nitrogen.

-

Stir at room temperature for 18 hours.

-

Concentrate under vacuum and purify via column chromatography (EtOAc/hexanes).

-

Treat the free base with HCl in ether to form the hydrochloride salt.

Yield : 35–51% (free base), >90% after salt formation.

Ullmann Coupling for Aryl Ether Formation

The Ullmann reaction offers a copper-catalyzed pathway to synthesize aryl ethers, advantageous for scalability and avoiding moisture-sensitive reagents.

Key Steps:

-

Catalyst : Copper(I) iodide (CuI) or copper(II) acetate.

-

Ligands : 1,10-Phenanthroline or diamines enhance catalytic activity.

-

Base : Cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (t-BuOK).

-

Mix pyrrolidin-3-ol (1.0 equiv), 1-iodo-4-chlorobenzene (1.1 equiv), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) in DMSO.

-

Add Cs₂CO₃ (2.0 equiv) and heat at 90°C for 24 hours.

-

Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.

-

Purify via silica gel chromatography and isolate the hydrochloride salt using HCl gas.

Yield : 60–75% (free base), 85–90% after salt formation.

Reductive Amination and Salt Formation

This method involves constructing the pyrrolidine ring while introducing the 4-chlorophenoxy group.

Synthetic Pathway:

-

Formation of Pyrrolidine Intermediate :

-

Reductive Amination :

-

Salt Formation :

Yield : 40–55% (over three steps).

Industrial-Scale Considerations

Solvent Selection

Purification Strategies

-

Liquid-Liquid Extraction : Use 2N HCl to isolate the hydrophilic hydrochloride salt from organic byproducts.

-

Recrystallization : Ethanol/water mixtures yield high-purity crystals (>98%).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Mitsunobu Reaction | Stereoretentive, mild conditions | High reagent cost, scalability issues | 35–51 | >95 |

| Ullmann Coupling | Scalable, avoids moisture sensitivity | Requires toxic copper catalysts | 60–75 | 90–95 |

| Reductive Amination | Fewer steps, cost-effective | Lower yields, requires high-pressure H₂ | 40–55 | 85–90 |

Chemical Reactions Analysis

3-(4-Chlorophenoxy)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where the chlorine atom or other functional groups are replaced by different substituents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-Chlorophenoxy)pyrrolidine hydrochloride has a wide range of scientific research applications, including:

Biology: The compound is utilized in biological studies to investigate its effects on different biological systems.

Industry: The compound is used in industrial processes that require chiral intermediates or catalysts.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand or catalyst, facilitating various chemical reactions. Its effects are mediated through its interaction with enzymes, receptors, or other molecular targets, leading to the desired chemical or biological outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

Halogen Substitutions

- 3-(4-Fluorophenoxy)pyrrolidine hydrochloride (C₁₀H₁₂FNO·HCl): Replacing chlorine with fluorine reduces molecular weight (227.67 g/mol vs. This compound has shown relevance in chiral synthesis, with (R)-enantiomers being explicitly documented .

- 3-(4-Bromo-2-methylphenoxy)pyrrolidine hydrochloride (C₁₂H₁₅BrClNO): Bromine’s larger atomic radius increases steric bulk and lipophilicity, which may improve membrane permeability but reduce solubility. The additional methyl group at the 2-position further modifies steric and electronic properties .

- 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride (C₁₁H₁₃ClF₃NO): The trifluoromethyl group introduces strong electron-withdrawing effects and high lipid solubility, often linked to enhanced metabolic stability in drug candidates. Its molecular weight (267.67 g/mol) is significantly higher than the chloro analogue .

Alkyl and Alkoxy Modifications

- 3-(2-Methoxy-4-propylphenoxy)pyrrolidine hydrochloride (C₁₄H₂₂ClNO₂): The methoxy and propyl groups increase hydrophobicity (molecular weight: 271.79 g/mol) and may prolong half-life in vivo. Such modifications are common in CNS-targeting drugs due to improved blood-brain barrier penetration .

- Safety data indicate it is an irritant, requiring careful handling .

Structural Isomers and Stereochemical Variants

- (S)-3-[(S)-1-(4-Chlorophenoxy)-2-methylpropyl]pyrrolidine hydrochloride: This chiral variant includes a 2-methylpropyl chain, creating a stereocenter. Crystalline forms of this compound have been patented for pharmaceutical use, emphasizing the role of stereochemistry in optimizing therapeutic efficacy .

- 3-[(4-Chlorophenoxy)methyl]pyrrolidine hydrochloride: The phenoxy group is connected via a methylene bridge rather than directly to the pyrrolidine ring. This increases flexibility and may alter conformational dynamics in biological systems .

Physicochemical and Pharmacological Properties

Biological Activity

3-(4-Chlorophenoxy)pyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 1260843-12-6

- Molecular Formula : C11H13ClN2O

- Molecular Weight : 224.68 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial in mood regulation and anxiety disorders. Additionally, the chlorophenoxy group may enhance its lipophilicity, allowing better penetration through cellular membranes.

Antidepressant Effects

Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. For instance, studies have shown that these compounds can significantly reduce immobility time in the forced swim test, a common assay for antidepressant activity.

Anticancer Properties

Preliminary studies suggest potential anticancer activities. In vitro tests have demonstrated that related pyrrolidine derivatives can inhibit the proliferation of cancer cell lines. The compound's structure allows it to interact with specific molecular pathways involved in cell cycle regulation and apoptosis.

Case Studies and Experimental Data

-

Antidepressant Activity :

- A study assessed the effects of pyrrolidine derivatives on depression-like behaviors in mice. The results indicated a significant reduction in depressive symptoms compared to control groups, suggesting a mechanism involving serotonin reuptake inhibition.

-

Cytotoxicity Assays :

- In vitro assays revealed that this compound exhibited cytotoxic effects against various cancer cell lines (e.g., MDA-MB-231 and HeLa). The IC50 values were determined using the MTT assay, indicating effective inhibition of cell growth.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15.2 |

| HeLa | 12.8 |

| A549 (Lung) | 18.5 |

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| 3-(4-Fluorophenoxy)pyrrolidine | Moderate antidepressant effects | 20.0 |

| 3-(4-Methoxyphenoxy)pyrrolidine | Stronger anticancer activity | 10.5 |

| 3-(4-Chlorophenyl)pyrrolidine | Lower activity in both categories | 25.0 |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-(4-Chlorophenoxy)pyrrolidine hydrochloride to achieve high yield and purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Use polar aprotic solvents (e.g., DMF or THF) to facilitate nucleophilic substitutions at the pyrrolidine nitrogen. Maintain temperatures between 0–60°C to avoid side reactions, and ensure stoichiometric equivalence of reagents. Post-synthesis, purify via recrystallization or column chromatography, and confirm purity using HPLC (>95%) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves absolute configuration. Purity is assessed via HPLC with UV detection at 254 nm .

Q. How can researchers address solubility challenges of this compound in aqueous systems during biological assays?

- Methodological Answer : The hydrochloride salt inherently improves water solubility. For further enhancement, use co-solvents like DMSO (≤10% v/v) or cyclodextrin-based formulations. Alternatively, synthesize prodrugs (e.g., ester derivatives) that hydrolyze in physiological conditions .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer : Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability. Conduct dose-response curves to confirm activity thresholds. Compare structural analogs (e.g., methoxy vs. trifluoromethyl derivatives) to isolate substituent effects. Reproduce conflicting studies under controlled conditions to identify confounding factors .

Q. How do researchers design structure-activity relationship (SAR) studies for 3-(4-Chlorophenoxy)pyrrolidine derivatives to identify key functional groups?

- Methodological Answer : Systematically modify substituents on the phenoxy ring (e.g., halogen, alkyl, or electron-withdrawing groups) and assess bioactivity changes. Use computational tools (e.g., molecular docking) to predict binding affinities. Tabulate results in comparative tables (e.g., IC₅₀ values against target enzymes) to identify pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.